molecular formula C6H9F3O2 B175087 2-Butyl trifluoroacetate CAS No. 1536-78-3

2-Butyl trifluoroacetate

Cat. No.: B175087
CAS No.: 1536-78-3
M. Wt: 170.13 g/mol
InChI Key: CQESPDFZIFJLII-UHFFFAOYSA-N
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Description

2-Butyl trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C6H9F3O2 and its molecular weight is 170.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1536-78-3

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

IUPAC Name

butan-2-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H9F3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3

InChI Key

CQESPDFZIFJLII-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C(F)(F)F

Canonical SMILES

CCC(C)OC(=O)C(F)(F)F

1536-78-3

Synonyms

Acetic acid, 2,2,2-trifluoro-, 1-Methylpropyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

In addition, the esterification of olefins with carboxylic acids and subsequent ester hydrolysis of the alkyl esters formed to the corresponding alcohol with recovery of the acid is known. For instance, U.S. Pat. No. 4,384,148 describes the reaction of ethene with acetic acid to give ethyl acetate in an autoclave. The subsequent hydrolysis of the ethyl acetate removed by distillation with water in a molar ratio of 1:5 in an autoclave affords a mixture comprising ethyl acetate, ethanol and diethyl ether. GB 2 238 539 discloses the two-stage hydration of 1-butene by reaction with trifluoroacetic acid to give 2-butyl trifluoroacetate in the presence of a highly acidic ion exchange resin and subsequent hydrolysis of the ester to give 2-butanol.
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